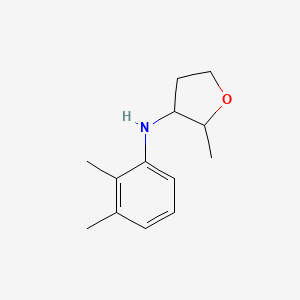

N-(2,3-dimethylphenyl)-2-methyloxolan-3-amine

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-methyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9-5-4-6-12(10(9)2)14-13-7-8-15-11(13)3/h4-6,11,13-14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRZGELBCIPKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)NC2=CC=CC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Methyloxolan-3-one with 2,3-Dimethylphenylamine

- Reaction Overview : The ketone group on 2-methyloxolan-3-one reacts with the amino group of 2,3-dimethylphenylamine to form an imine intermediate.

- Reduction Step : The imine is subsequently reduced to the corresponding amine, yielding this compound.

- Reducing Agents : Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C).

- Solvents : Typical solvents are ethanol, methanol, or other polar protic solvents facilitating the reaction.

- Reaction Conditions : Mild heating (40–80°C) under inert atmosphere to prevent oxidation.

This method is preferred for its simplicity and ability to produce high-purity product with good yields.

Direct Nucleophilic Substitution

- Starting Materials : A suitable leaving group on the oxolane ring, such as a halogenated derivative (e.g., 3-chloro-2-methyloxolane).

- Nucleophile : 2,3-dimethylphenylamine acts as the nucleophile, displacing the leaving group.

- Catalysts and Bases : Use of bases like triethylamine or potassium carbonate to neutralize formed acids and promote substitution.

- Solvents : Aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

- Temperature : Elevated temperatures (80–120°C) to drive the reaction.

This approach can be advantageous when the ketone precursor is unavailable or unstable.

Comparative Data Table of Preparation Methods

| Parameter | Condensation & Reduction | Direct Nucleophilic Substitution |

|---|---|---|

| Starting Materials | 2-Methyloxolan-3-one, 2,3-dimethylphenylamine | 3-Halo-2-methyloxolane, 2,3-dimethylphenylamine |

| Key Reaction Steps | Imine formation, reduction | Nucleophilic substitution |

| Reducing Agent / Catalyst | NaBH4, H2/Pd-C | Base (e.g., triethylamine) |

| Solvent | Ethanol, methanol | DMF, DMSO |

| Temperature Range | 40–80°C | 80–120°C |

| Reaction Time | Several hours | Several hours |

| Product Purity | High | Moderate to high |

| Yield Range | 70–90% | 60–85% |

| Advantages | Mild conditions, high purity | Direct approach, useful for halogenated precursors |

| Limitations | Requires reduction step | Requires halogenated precursor |

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like nitric acid, bromine, and sulfuric acid are employed for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-methyloxolan-3-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

The compound belongs to a family of N-aryl-2-methyloxolan-3-amine derivatives. Below is a comparison of its structural analogs based on substituent variations:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent on Phenyl Ring | Key Features |

|---|---|---|---|---|---|

| N-(2,3-Dimethylphenyl)-2-methyloxolan-3-amine | Not available | C₁₃H₁₉NO | 205.30 (calc.) | 2,3-dimethyl | Electron-donating methyl groups |

| N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine | 1545810-10-3 | C₁₂H₁₆ClNO | 225.72 | 4-chloro, 2-methyl | Electron-withdrawing Cl substituent |

| N-(3-Bromophenyl)-2-methyloxolan-3-amine | 1546098-17-2 | C₁₁H₁₄BrNO | 256.14 | 3-bromo | Heavy halogen (Br) substitution |

| N-(2-Methoxyphenyl)pyridin-3-amine | 1028223-83-7 | C₁₂H₁₂N₂O | 200.24 | 2-methoxy, pyridine core | Heteroaromatic substitution |

Key Observations :

- Halogenated Analogs : The chloro and bromo derivatives (CAS 1545810-10-3 and 1546098-17-2) exhibit higher molecular weights and polarizability, which may influence binding affinity in biological systems or crystallographic packing .

Physicochemical Properties

- Lipophilicity : The 2,3-dimethylphenyl group likely increases logP compared to polar substituents (e.g., methoxy or halogens), affecting solubility and membrane permeability.

- Stability : Methyl groups may enhance oxidative stability relative to halogenated analogs, which could undergo dehalogenation under harsh conditions .

Agrochemical Potential

lists structurally related acetamide herbicides (e.g., alachlor, pretilachlor), which share substituted phenylamine motifs. The target compound’s dimethylphenyl group may confer herbicidal activity by mimicking these pharmacophores, though specific data are lacking .

Crystallographic and Computational Tools

Crystallographic software like SHELX () and ORTEP-3 () are widely used for small-molecule structural determination.

Critical Notes and Limitations

Data Gaps : Safety, solubility, and biological activity data for the target compound are unavailable. Analogs like CAS 1545810-10-3 also lack published safety profiles .

Synthetic Challenges : Steric hindrance from the 2,3-dimethyl group may reduce reaction yields compared to less-substituted analogs.

Therapeutic Speculation : While pyridine-containing analogs (e.g., CAS 1028223-83-7) may target kinase enzymes, the oxolane-amine series requires further pharmacological screening .

Biological Activity

N-(2,3-dimethylphenyl)-2-methyloxolan-3-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : CHN

- Molecular Weight : Approximately 205.30 g/mol

- Structure : It consists of a dimethyl-substituted phenyl group attached to a methyloxolan ring with an amine group.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

- Anticancer Activity : The compound has been investigated for its ability to inhibit the growth of certain cancer cell lines. It appears to target specific molecular pathways involved in cell proliferation and apoptosis.

- Enzyme Interaction : this compound may interact with enzymes or receptors, modulating their activity. This interaction could lead to altered signaling pathways that are beneficial in therapeutic contexts.

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

- Cancer Cell Line Inhibition : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 60% at 50 µM concentration). The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

The biological activity of this compound can be attributed to its structural features which allow it to:

- Bind to specific enzymes involved in metabolic processes.

- Inhibit receptor-mediated signaling pathways critical for cancer cell survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition and apoptosis induction |

| N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine | Moderate | Moderate | Similar mechanisms as above |

| 3-(aminomethyl)-N-methyloxolan-3-amine | Weak | Low | Primarily acts as a building block |

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-2-methyloxolan-3-amine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a halogenated oxolane derivative (e.g., 2-methyloxolan-3-amine with a leaving group like Cl or Br) with 2,3-dimethylaniline under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) is a common approach. Optimization involves adjusting solvent polarity, temperature, and catalyst use. Monitoring reaction progress via TLC or HPLC and purifying via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields .

Q. Which crystallographic tools are critical for structural characterization of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths, angles, and stereochemistry. ORTEP-3 provides graphical visualization of thermal ellipsoids, aiding in identifying structural anomalies. For small-molecule crystallography, the WinGX suite integrates SHELX, ORTEP, and other tools for end-to-end analysis .

Q. How can initial biological activity screening be designed for this amine derivative?

Use in vitro assays targeting enzymes or receptors relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition, GPCR modulation). Employ dose-response curves (1 nM–100 µM) with positive/negative controls. Validate results with orthogonal assays (e.g., SPR for binding affinity, cellular viability assays). Ensure purity (>95% by HPLC) to avoid false positives .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond-length outliers) be resolved during structure validation?

Use the PLATON toolkit (integrated into WinGX) to check for missed symmetry, twinning, or disorder. Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemistry). If outliers persist, consider re-refining the model with alternative restraints or testing for pseudosymmetry. Structure validation guidelines from Spek (2009) provide robust protocols for handling such cases .

Q. What mechanistic insights explain substituent effects on the reactivity of the oxolane ring?

The steric and electronic effects of the 2,3-dimethylphenyl group influence nucleophilic attack on the oxolane ring. Computational methods (DFT) can model transition states to predict regioselectivity. For example, bulky substituents may favor ring-opening at less hindered positions, while electron-donating groups (e.g., methyl) stabilize carbocation intermediates in acid-catalyzed reactions. Comparative studies with meta- or para-substituted analogs (e.g., 3-methoxy derivatives) highlight positional effects .

Q. How can synthetic byproducts or diastereomers be identified and separated during scale-up?

Advanced chromatographic techniques (e.g., chiral HPLC with amylose-based columns) or crystallization-induced resolution are effective. LC-MS/MS identifies byproducts via fragmentation patterns. For diastereomers, NOESY NMR can distinguish spatial arrangements. Process optimization (e.g., kinetic vs. thermodynamic control) minimizes undesired products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.